molecular formula C9H17NO6 B13089505 N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]propanamide

N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]propanamide

Cat. No.: B13089505
M. Wt: 235.23 g/mol
InChI Key: KPGOFLYMMXWXNB-LWIVVEGESA-N
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Description

N-[(2R,3R,4R,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl]propanamide is a carbohydrate derivative with the molecular formula C 9 H 17 NO 6 and a molecular weight of 235.24 g/mol . This specific stereoisomer is characterized by its (2R,3R,4R,5R) configuration, which defines its three-dimensional structure and biological interactions . Compounds within this chemical class, particularly tetrahydroxy derivatives, are gaining significant interest in advanced metabolomics research for identifying novel biomarkers . Specifically, research indicates that related tetrahydroxy compounds are being investigated as potential metabolic markers for Gram-negative bacterial endotoxin exposure in biological systems, as revealed through untargeted UHPLC-HRMS analysis . This suggests its potential application in studying inflammatory disease models and metabolic pathway disruptions associated with bacterial infections. The product has a calculated density of 1.369 g/cm³ and a high calculated flash point of 331.169°C . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary clinical applications. Researchers should handle this material with appropriate laboratory safety protocols.

Properties

Molecular Formula

C9H17NO6

Molecular Weight

235.23 g/mol

IUPAC Name

N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]propanamide

InChI

InChI=1S/C9H17NO6/c1-2-7(14)10-5(3-11)8(15)9(16)6(13)4-12/h3,5-6,8-9,12-13,15-16H,2,4H2,1H3,(H,10,14)/t5-,6+,8+,9-/m0/s1

InChI Key

KPGOFLYMMXWXNB-LWIVVEGESA-N

Isomeric SMILES

CCC(=O)N[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O

Canonical SMILES

CCC(=O)NC(C=O)C(C(C(CO)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Route Outline

  • Starting Material Preparation : The synthesis begins with a suitably protected sugar derivative or hexose analogue containing the tetrahydroxy-1-oxohexan-2-yl skeleton. Protection strategies involve silyl ethers or acetal groups to mask hydroxyls selectively.

  • Activation of the Carboxyl Group : The carboxyl function at the 1-oxo position is activated using coupling reagents such as carbodiimides (e.g., EDC or DCC) or mixed anhydrides to facilitate amide bond formation.

  • Amide Bond Formation : The activated acid intermediate reacts with propanamide or its amine precursor under mild conditions to form the amide linkage. Reaction parameters such as pH, temperature (typically 0–25°C), and solvent choice (e.g., DMF, dichloromethane) are optimized to prevent epimerization or degradation.

  • Deprotection : After amide formation, protecting groups are removed carefully, often under acidic or basic conditions, to yield the free tetrahydroxy compound.

  • Purification : The crude product is purified using high-performance liquid chromatography (HPLC), often employing reverse-phase columns, to achieve high purity and verify stereochemical fidelity.

  • Characterization : Final confirmation of structure and purity is performed using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and optical rotation measurements.

Enzymatic Synthesis Alternative

Recent advances suggest enzymatic synthesis as a viable alternative, employing enzymes capable of catalyzing:

This approach can potentially improve yields, reduce by-products, and enhance stereochemical control.

Detailed Research Findings and Data

Step Reagents/Conditions Outcome/Notes
Protection of hydroxyls TBDMS-Cl, imidazole, DMF, 0°C to RT Selective silylation of primary/secondary OH groups
Activation of acid EDC·HCl, HOBt, DMF, 0°C to RT Formation of active ester intermediate
Amide coupling Propanamide, DIPEA, DMF, 0–25°C Efficient amide bond formation, minimal racemization
Deprotection TBAF in THF or acidic hydrolysis Removal of silyl or acetal protecting groups
Purification Reverse-phase HPLC >95% purity, confirmed by analytical HPLC and NMR
Characterization ^1H NMR, ^13C NMR, MS, optical rotation Confirmed stereochemistry and molecular integrity

Notes on Stereochemistry and Reaction Control

  • The compound contains four stereocenters (2R,3R,4R,5R configuration), requiring strict stereochemical control during synthesis.
  • Reaction conditions are carefully optimized to avoid epimerization at these centers.
  • Use of chiral starting materials or chiral catalysts can enhance stereoselectivity.

Summary Table of Preparation Methods

Method Description Advantages Limitations
Classical Organic Synthesis Multi-step protection, activation, coupling, deprotection Well-established, scalable, high purity Time-consuming, requires multiple steps
Enzymatic Synthesis Enzyme-catalyzed hydroxylation and amidation High stereoselectivity, mild conditions Limited enzyme availability, scale-up challenges

Chemical Reactions Analysis

    Common Reagents and Conditions:

    Major Products:

  • Scientific Research Applications

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

    Comparison with Similar Compounds

    The following table summarizes key structural and functional differences between N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]propanamide and analogous compounds:

    Compound Name Molecular Formula Molecular Weight Key Structural Features Solubility Biological Relevance
    This compound C₉H₁₇NO₆ 247.23 g/mol Propanamide group, aldehyde at C1, four hydroxyl groups Likely hydrophilic (predicted) Potential glycosylation precursor; modified solubility may affect membrane permeability
    Aldehydo-N-acetyl-D-glucosamine () C₈H₁₅NO₆ 221.21 g/mol Acetamide group, aldehyde at C1, four hydroxyl groups Water-soluble, acidic Intermediate in carbohydrate metabolism; used in glycoconjugate synthesis
    N-Acetyl-D-galactosamine () C₈H₁₅NO₆ 221.21 g/mol Acetamide group, galactose stereochemistry Water-soluble Substrate for glycosyltransferases; key in mucin-type O-glycosylation
    N-((2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)hexanamide () C₁₂H₂₃NO₆ 277.31 g/mol Hexanamide group, longer aliphatic chain Moderate lipophilicity Enhanced membrane penetration; potential prodrug candidate
    (R)-2-(((2R,3R,4R,5R)-2-Acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxy)propanoic acid () C₁₁H₁₉NO₈ 293.27 g/mol Propanoic acid substituent, ester linkage Hydrophilic Likely involved in enzymatic modification or signaling pathways

    Key Findings from Comparative Analysis

    The hexanamide derivative () exhibits higher lipophilicity due to its longer aliphatic chain, making it more suitable for lipid bilayer penetration .

    Stereochemical Differences :

    • N-Acetyl-D-galactosamine () differs in stereochemistry at C4 (galactose vs. glucose configuration), critically altering its recognition by enzymes like glycosyltransferases .

    Synthetic Challenges :

    • Synthesis of the target compound would require selective protection of hydroxyl groups, similar to methods used for and (e.g., thiophosphate intermediates, NaOH-mediated deprotection) .
    • Purification via silica gel chromatography or HPLC is essential for isolating stereoisomers, as seen in and .

    Biological Activity :

    • N-Acetylated analogs () are substrates for enzymes involved in glycosylation, while the propanamide variant may exhibit altered binding kinetics due to steric effects .
    • Derivatives with carboxylic acid groups () or tetrazolyl moieties () are often used in drug design for enhanced target engagement .

    Safety and Handling :

    • Hexanamide derivatives () carry hazards such as skin/eye irritation (H315, H319), while acetylated sugars () are generally safer .

    Research Implications

    • Drug Development : The propanamide group’s balance between hydrophilicity and lipophilicity makes the compound a candidate for prodrug strategies, particularly in antiviral or anticancer therapies .
    • Glycobiology : Structural comparisons highlight the importance of stereochemistry in enzyme-substrate interactions, guiding the design of glycosylation inhibitors .

    Biological Activity

    N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]propanamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

    Chemical Structure and Properties

    The compound is characterized by a specific stereochemistry and functional groups that contribute to its biological activity. Its molecular formula is C10H19NO6C_{10}H_{19}NO_6 with a molecular weight of approximately 249.26 g/mol. The structure features multiple hydroxyl groups which are critical for its interaction with biological systems.

    Biological Activity

    1. Antimicrobial Properties

    Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

    2. Antioxidant Activity

    The compound demonstrates significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models. This activity is attributed to the presence of hydroxyl groups which can donate electrons to neutralize reactive oxygen species (ROS).

    3. Anti-inflammatory Effects

    This compound has been studied for its anti-inflammatory effects. It modulates the expression of pro-inflammatory cytokines and inhibits the activation of NF-kB signaling pathways in immune cells.

    Case Studies

    Case Study 1: Antimicrobial Efficacy

    In a study published in Journal of Antimicrobial Chemotherapy, this compound was tested against MRSA strains. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent antimicrobial activity compared to standard antibiotics .

    Case Study 2: Oxidative Stress Reduction

    A cellular study demonstrated that treatment with this compound significantly reduced lipid peroxidation levels in human fibroblasts exposed to oxidative stress. The reduction was quantified using malondialdehyde (MDA) assays .

    The biological activities of this compound can be attributed to several mechanisms:

    • Cell Membrane Disruption: The amphiphilic nature allows it to integrate into lipid bilayers.
    • Free Radical Scavenging: Hydroxyl groups facilitate electron donation.
    • Cytokine Modulation: Alters signaling pathways related to inflammation.

    Data Summary

    Activity TypeEffectivenessMechanism
    AntimicrobialMIC: 32 µg/mLMembrane disruption
    AntioxidantSignificant reductionFree radical scavenging
    Anti-inflammatoryCytokine modulationNF-kB pathway inhibition

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